
1-(3-Methylbutan-2-yl)cyclobutane-1-carbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-Methylbutan-2-yl)cyclobutane-1-carbaldehyde is an organic compound with the molecular formula C10H18O It features a cyclobutane ring substituted with a 3-methylbutan-2-yl group and an aldehyde functional group
准备方法
The synthesis of 1-(3-Methylbutan-2-yl)cyclobutane-1-carbaldehyde can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, starting from a suitable cyclobutane derivative, the introduction of the 3-methylbutan-2-yl group can be accomplished through alkylation reactions. The aldehyde group can then be introduced via oxidation of the corresponding alcohol or through formylation reactions using reagents such as formic acid or formaldehyde.
Industrial production methods may involve the use of catalytic processes to enhance yield and selectivity. These methods often require optimization of reaction conditions, including temperature, pressure, and the use of specific catalysts to achieve efficient synthesis.
化学反应分析
1-(3-Methylbutan-2-yl)cyclobutane-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The cyclobutane ring can undergo substitution reactions, where hydrogen atoms are replaced by other functional groups. Common reagents for these reactions include halogens and organometallic compounds.
Addition: The aldehyde group can participate in addition reactions, such as the formation of imines or acetals, using appropriate nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
1-(3-Methylbutan-2-yl)cyclobutane-1-carbaldehyde has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studies of reaction mechanisms and kinetics.
Biology: The compound may be used in the development of bioactive molecules or as a probe in biochemical assays.
Industry: It can be used in the production of specialty chemicals, fragrances, and flavoring agents.
作用机制
The mechanism by which 1-(3-Methylbutan-2-yl)cyclobutane-1-carbaldehyde exerts its effects depends on its specific interactions with molecular targets. For example, in oxidation reactions, the aldehyde group undergoes electron transfer processes, leading to the formation of carboxylic acids. In reduction reactions, the aldehyde group accepts electrons, resulting in the formation of alcohols. The cyclobutane ring may also participate in ring-opening reactions under certain conditions, leading to the formation of linear or branched products.
相似化合物的比较
1-(3-Methylbutan-2-yl)cyclobutane-1-carbaldehyde can be compared with other cyclobutane derivatives and aldehydes:
Cyclobutane: A simple cycloalkane with a four-membered ring, lacking the substituents present in this compound.
Cyclobutanone: A cyclobutane ring with a ketone functional group, differing from the aldehyde group in this compound.
3-Methylbutanal: An aldehyde with a similar alkyl chain but lacking the cyclobutane ring.
The uniqueness of this compound lies in its combination of a cyclobutane ring with a branched alkyl chain and an aldehyde functional group, which imparts distinct chemical properties and reactivity.
属性
分子式 |
C10H18O |
|---|---|
分子量 |
154.25 g/mol |
IUPAC 名称 |
1-(3-methylbutan-2-yl)cyclobutane-1-carbaldehyde |
InChI |
InChI=1S/C10H18O/c1-8(2)9(3)10(7-11)5-4-6-10/h7-9H,4-6H2,1-3H3 |
InChI 键 |
DNGCWNSBNGXWKT-UHFFFAOYSA-N |
规范 SMILES |
CC(C)C(C)C1(CCC1)C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


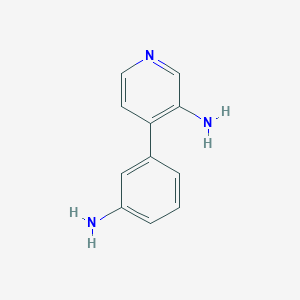
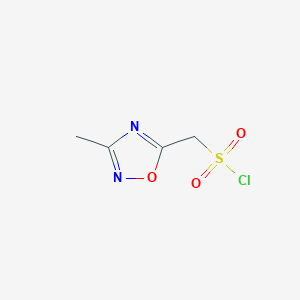
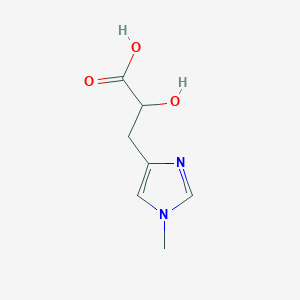
![3-(2-Bromophenyl)-3-{[(tert-butoxy)carbonyl]amino}-2,2-dimethylpropanoic acid](/img/structure/B13227591.png)
![5-[5-(Chloromethyl)furan-2-yl]-N,N-dimethyl-1,3,4-oxadiazol-2-amine](/img/structure/B13227594.png)
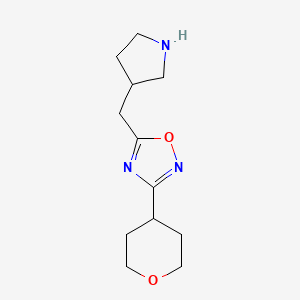
![4-Benzyl-4,8-diazatricyclo[5.2.2.0,2,6]undecane-3,5-dione](/img/structure/B13227612.png)
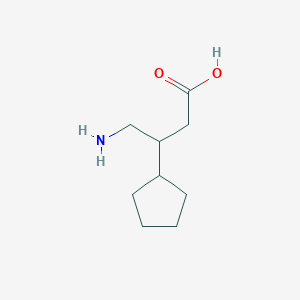
![N-(2-methylpropyl)-5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-amine](/img/structure/B13227627.png)


![1-{Octahydropyrrolo[3,4-c]pyrrol-2-yl}prop-2-yn-1-one](/img/structure/B13227651.png)

![Methyl 2-(propan-2-YL)-1,5-dioxaspiro[2.5]octane-2-carboxylate](/img/structure/B13227660.png)
